Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate
Description
Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (CAS: 1157807-63-0) is a branched ester compound featuring a tertiary amine group and a methyl ester moiety. Its molecular formula is C9H19NO2 (molecular weight: 173.26 g/mol), with structural similarities to amino acid derivatives and bioactive esters. The compound is characterized by a sterically hindered α-carbon due to the presence of two methyl groups and a propan-2-yl (isopropyl) amino substituent. This structural motif is common in pharmaceutical intermediates and ligands for metal-catalyzed reactions .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-2-(propan-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9-8(3,4)7(10)11-5/h6,9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJKSQMQNLSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate can be synthesized through the esterification of 2-methyl-2-[(propan-2-yl)amino]propanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-[(propan-2-yl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propanoate Esters
The compound’s key structural analogs differ in the amino substituent or ester group. Below is a comparative analysis:
Key Observations :
- Steric Effects : Compounds with bulkier substituents (e.g., propan-2-yl or 2-methylpropyl) exhibit enhanced steric hindrance, influencing their reactivity in nucleophilic substitutions or metal coordination .
- Pharmacological Relevance : The 1,2,4-triazole derivative (CAS: 885949-78-0) demonstrates antifungal activity, while sulfur-containing analogs like L22 are used in catalytic systems .
- Ester Group Impact : Ethyl esters (e.g., CAS: 58743-30-9) generally exhibit lower hydrolysis rates compared to methyl esters, affecting bioavailability in drug design .
Biological Activity
Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and findings from various studies.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. It acts as a substrate for various enzymes, leading to the formation of active metabolites. Additionally, it may modulate the activity of cellular receptors or proteins, triggering specific biochemical pathways that could influence cellular functions.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives of this compound. These compounds have been evaluated using various antioxidant assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging and hydrogen peroxide scavenging tests. Results indicate that certain derivatives exhibit significant antioxidant activity, suggesting their potential therapeutic applications in combating oxidative stress-related diseases.
| Assay Type | Activity | IC50 Values |
|---|---|---|
| DPPH Scavenging | Significant | Varies by derivative |
| Hydrogen Peroxide Scavenging | Notable effects | Varies by derivative |
Anticancer Potential
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). For instance, treatment with specific concentrations resulted in a notable decrease in cell viability, indicating a structure-dependent anticancer activity .
Case Studies
-
Antioxidant Study : A study assessed the antioxidant activity of synthesized derivatives of this compound using DPPH and hydrogen peroxide scavenging assays. The results showed that some derivatives had IC50 values significantly lower than control compounds, indicating strong antioxidant capabilities.
- Findings : Certain derivatives showed an IC50 value below 50 µM in DPPH assays.
-
Anticancer Activity : In another study focusing on anticancer properties, compounds derived from this compound were tested against A549 and Caco-2 cell lines. The results indicated that some compounds reduced cell viability by over 30% compared to untreated controls.
- Findings : The most effective derivative decreased Caco-2 cell viability by 39.8% (p < 0.001).
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds but exhibits unique biological activities due to its specific functional groups. Below is a comparison table highlighting some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | C12H18ClNO2 | Contains a phenyl ring enhancing lipophilicity |
| Propanoic acid, 2-methyl-, 2-methylpropyl ester | C8H16O2 | Simpler structure without an amino group |
| Methyl 3-(4-hydroxyphenyl)propanoate | C10H12O3 | Hydroxyl group adds polarity |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate, and how can reaction conditions be optimized?
The synthesis of structurally similar esters (e.g., nitroaromatic esters) typically involves acid-catalyzed esterification. For example, 2-methyl-2-(2-nitrophenyl)propanoic acid is esterified with methanol using sulfuric acid under reflux . Adapting this method, the target compound could be synthesized via nucleophilic substitution between 2-methyl-2-[(propan-2-yl)amino]propanoic acid and methanol, with catalytic HCl or H₂SO₄. Optimization may include:
- Temperature control : Reflux (60–80°C) to ensure complete conversion.
- Solvent selection : Polar aprotic solvents (e.g., THF) to enhance reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the methyl ester (~3.6 ppm for OCH₃), isopropyl group (split signals at ~1.2 ppm for CH₃ and ~3.4 ppm for CH), and tertiary amine (broad signal if protonated).
- IR spectroscopy : Stretches for ester C=O (~1740 cm⁻¹) and N-H (~3300 cm⁻¹).
- Mass spectrometry : Molecular ion peak at m/z ≈ 173 (C₈H₁₅NO₂⁺) with fragmentation patterns reflecting the ester and amine groups .
Q. How can researchers ensure purity during synthesis, and what analytical methods validate it?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect impurities.
- Melting point analysis : Compare observed values with literature data (if available).
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity or interactions in biological systems?
- Quantum chemical calculations (DFT) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., esterases or proteases) via the amine/ester moieties .
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity using tools like Schrodinger’s QikProp .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?
Comparative analysis of analogs (e.g., methyl vs. tert-butyl esters) reveals:
- Lipophilicity : Replacing the isopropyl group with a phenyl ring increases logP (from ~1.2 to ~2.5), enhancing membrane permeability.
- Stability : Electron-withdrawing groups (e.g., nitro) reduce ester hydrolysis rates, while electron-donating groups (e.g., amino) accelerate it .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments)?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- X-ray crystallography : Obtain single-crystal structures using SHELXL for unambiguous confirmation of stereochemistry and bond lengths .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to simplify spectral interpretation .
Q. How can the compound serve as a precursor in multicomponent reactions (MCRs) for drug discovery?
The tertiary amine and ester groups enable participation in:
- Ugi reactions : Combine with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics.
- Passerini reactions : Synthesize α-acyloxy amides via one-pot condensation .
Example workflow: React with benzaldehyde, tert-butyl isocyanide, and acetic acid to yield a library of derivatives for screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
